N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea
Overview
Description
N-(3,4-dichlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPTU and has been the subject of numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
Mechanism of Action
The mechanism of action of DPTU is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that DPTU inhibits the activity of the enzyme thioredoxin reductase, which is involved in regulating cellular redox balance and has been implicated in cancer cell growth and survival. Additionally, DPTU has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that DPTU exhibits potent anti-inflammatory and antioxidant effects, making it a promising candidate for further investigation as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Additionally, DPTU has been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of DPTU is its potent anti-tumor activity and potential as a cancer therapeutic. However, one limitation is that the mechanism of action of DPTU is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to investigate the safety and toxicity of DPTU in vivo before it can be considered for clinical use.
Future Directions
There are several future directions for research on DPTU. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, given its neuroprotective effects. Additionally, further studies are needed to elucidate the mechanism of action of DPTU and its potential applications in cancer research. Finally, studies are needed to investigate the safety and toxicity of DPTU in vivo to determine its potential as a clinical therapeutic agent.
Scientific Research Applications
DPTU has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that DPTU exhibits potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, DPTU has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4S/c1-12-4-2-3-5-13(12)11-24-9-8-17(23-24)22-18(25)21-14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPLXHMNREYEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=S)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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